molecular formula C15H13ClO4 B6409382 4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid CAS No. 1262005-33-3

4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6409382
CAS No.: 1262005-33-3
M. Wt: 292.71 g/mol
InChI Key: UTQCHHLCCGRIRR-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid is an organic compound characterized by its unique structure, which includes a chloro and ethoxy substituted phenyl ring attached to a hydroxybenzoic acid moiety

Properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-2-20-10-4-6-11(13(16)8-10)12-5-3-9(15(18)19)7-14(12)17/h3-8,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQCHHLCCGRIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691675
Record name 2'-Chloro-4'-ethoxy-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-33-3
Record name 2'-Chloro-4'-ethoxy-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups to the aromatic ring .

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloro and ethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various scientific fields .

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